molecular formula C9H13N3O5 B583526 Cytidine-13C CAS No. 201996-57-8

Cytidine-13C

Cat. No.: B583526
CAS No.: 201996-57-8
M. Wt: 244.211
InChI Key: UHDGCWIWMRVCDJ-URLSOCJKSA-N
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Description

Cytidine-13C is a nucleoside analog, which is a type of compound that mimics the structure of naturally occurring nucleosides. These compounds are often used in various scientific and medical applications due to their ability to interfere with nucleic acid synthesis.

Mechanism of Action

Target of Action

Cytidine-13C, also known as 1’-13CCytidine or 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one, primarily targets the Uridine-cytidine kinase 2 . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

This compound interacts with its target by getting phosphorylated by the Uridine-cytidine kinase 2. This interaction leads to the formation of cytidine monophosphate (CMP), which is a critical component in the synthesis of RNA .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the pyrimidine salvage pathway . This pathway recycles pyrimidines to form nucleotide monophosphates, which are then used in the synthesis of RNA and DNA . The downstream effects include the production of necessary nucleotides for cellular processes such as replication and transcription.

Pharmacokinetics

It is known that the bioavailability of cytidine analogues can be influenced by rapid metabolism by enzymes such as cytidine deaminase

Result of Action

The action of this compound leads to the production of CMP, a critical component in the synthesis of RNA. This can influence various cellular processes, including protein synthesis and cell replication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of specific enzymes, such as cytidine deaminase, can affect the metabolism and hence the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.

Biochemical Analysis

Biochemical Properties

Cytidine-13C interacts with various enzymes, proteins, and other biomolecules. It is phosphorylated by uridine-cytidine kinase 2 . This enzyme does not phosphorylate deoxyribonucleosides or purine ribonucleosides, but it can use ATP or GTP as a phosphate donor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It controls neuronal-glial glutamate cycling, affecting cerebral phospholipid metabolism, catecholamine synthesis , and DNA synthesis in the S-phase of the cell cycle .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to uridine monophosphate and cytidine monophosphate by uridine-cytidine kinase 2 . This enzyme does not phosphorylate deoxyribonucleosides or purine ribonucleosides, but it can use ATP or GTP as a phosphate donor .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor of uridine and plays a crucial role in controlling neuronal-glial glutamate cycling . It is also involved in the synthesis of catecholamines .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several processes. Overexpression of uracil permease and a nucleoside transporter from Bacillus amyloliquefaciens has been found to increase cytidine production in Escherichia coli .

Subcellular Localization

A subset of this compound resides within the nucleolus and associates with critical ribosome biogenesis factors . Simultaneous expression of this compound and either of Tet FL, CD or CDm resulted in the altered subcellular localization of both Tet2 and Tet3 into the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine-13C typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate sugar and base components.

    Glycosylation: The sugar component is glycosylated with the base under acidic or basic conditions to form the nucleoside.

    Purification: The product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Cytidine-13C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen or alkyl groups.

Scientific Research Applications

Cytidine-13C has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    Cytidine: A naturally occurring nucleoside with a similar structure.

    Deoxycytidine: Another nucleoside analog used in various applications.

    Fluorocytidine: A modified nucleoside with enhanced properties.

Uniqueness

Cytidine-13C is unique due to its specific structural modifications, which confer distinct biological activities and therapeutic potential. Its ability to interfere with nucleic acid synthesis makes it a valuable tool in both research and clinical settings.

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-URLSOCJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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